
5-(4-Chlorobenzoyl)-2-chloropyridine
概述
描述
5-(4-Chlorobenzoyl)-2-chloropyridine is an organic compound that features a pyridine ring substituted with a 4-chlorobenzoyl group and a chlorine atom
作用机制
Target of Action
The primary target of 5-(4-Chlorobenzoyl)-2-chloropyridine is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the process of hydrolytic dehalogenation .
Mode of Action
This compound interacts with its target, the 4-chlorobenzoyl CoA ligase, by binding to the active site of the enzyme . .
Biochemical Pathways
The compound is involved in the hydrolytic dehalogenation pathway . This pathway is part of the microbial mineralization of chlorinated aromatic compounds . The process involves the conversion of 4-chlorobenzoate (4CBA) to 4-hydroxybenzoyl-CoA, followed by the abstraction of the chloride ion to form an arylated enzyme intermediate .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by factors such as its solubility and the presence of transport proteins .
Result of Action
The action of this compound results in the dehalogenation of 4-chlorobenzoate, a process that is crucial for the biodegradation of certain pollutants . This suggests that the compound could potentially be used in bioremediation strategies to mitigate environmental pollution caused by chlorinated aromatic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the presence of other substrates can all impact the compound’s activity
生化分析
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . For instance, it has been used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation Changes in gene expression may also occur as a result of these interactions
Temporal Effects in Laboratory Settings
It is known that similar compounds can exhibit changes in their effects over time
Dosage Effects in Animal Models
It is known that similar compounds can exhibit varying effects at different dosages
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways
Transport and Distribution
It is known that similar compounds can interact with various transporters and binding proteins
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
5-(4-Chlorobenzoyl)-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 5-(4-Chlorobenzyl)-2-chloropyridine.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学研究应用
5-(4-Chlorobenzoyl)-2-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
相似化合物的比较
Similar Compounds
4-Chlorobenzoyl chloride: Used in the synthesis of various benzoyl derivatives.
2-Chloropyridine: A precursor in the synthesis of more complex pyridine derivatives.
5-(4-Bromobenzoyl)-2-chloropyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
5-(4-Chlorobenzoyl)-2-chloropyridine is unique due to the combination of the chlorobenzoyl and chloropyridine moieties, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(4-chlorophenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBRLXYOYRCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243930 | |
| Record name | (4-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80099-94-1 | |
| Record name | (4-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80099-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
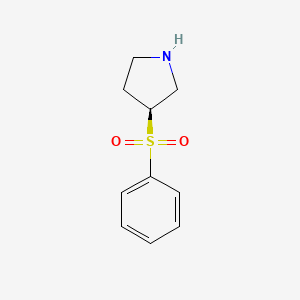
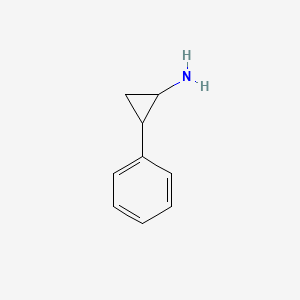


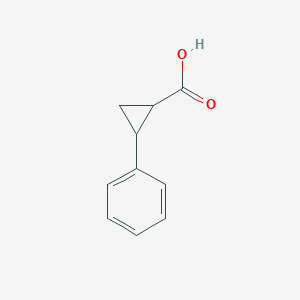
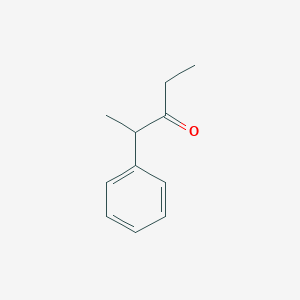

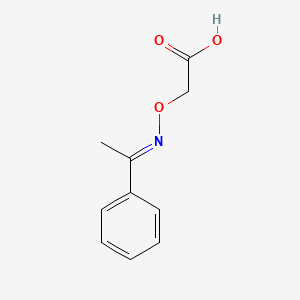

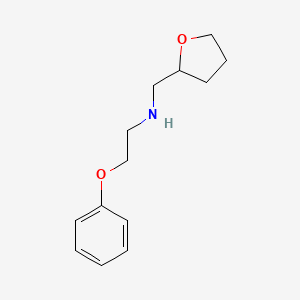
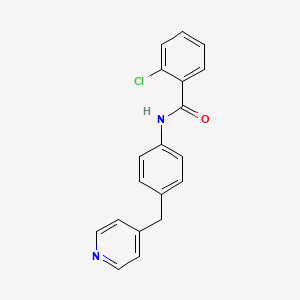
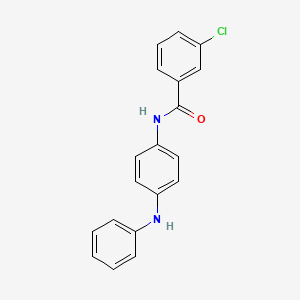
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)
![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)
